molecular formula C19H15N7O3 B2892886 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1396863-50-5

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Numéro de catalogue: B2892886
Numéro CAS: 1396863-50-5
Poids moléculaire: 389.375
Clé InChI: YROGMZAPEQMTLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a potent and selective chemical probe targeting the macrodomain of PARP14, a member of the poly(ADP-ribose) polymerase family. This compound acts as a mono-ADP-ribosylhydrolase inhibitor, specifically blocking the catalytic activity of the PARP14 macrodomain Source: ChEMBL . By inhibiting this domain, it stabilizes PARP14-associated proteins, leading to the accumulation of mono-ADP-ribosylated substrates and effectively mimicking a PARP14 loss-of-function state Source: OPNME . Its primary research value lies in dissecting the non-catalytic signaling functions of PARP14 in key cellular processes. Researchers utilize this inhibitor to investigate the role of PARP14 in cancer cell proliferation and DNA damage response , macrophage immunometabolism and interleukin-4 signaling , and the development of liver fibrosis. Supplied with high chemical purity and detailed characterization data, this tool is essential for advancing the understanding of ADP-ribosylation biology and for exploring novel therapeutic strategies in oncology, immunology, and fibrotic diseases.

Propriétés

IUPAC Name

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3/c1-11-6-3-4-7-13(11)17-21-15(24-29-17)10-26-19(27)25-9-5-8-14(16(25)22-26)18-20-12(2)23-28-18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROGMZAPEQMTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

M177-0379 Screening Compound

Structure : 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one .
Key Differences :

  • Substituent at Position 2 : M177-0379 has a benzyl group, whereas the target compound features a bulkier [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl group.
  • Oxadiazole Substituent : The 4-methylphenyl group in M177-0379 vs. the 2-methylphenyl in the target compound.
    Implications :
  • M177-0379’s benzyl group could confer higher metabolic stability due to reduced steric hindrance compared to the oxadiazole-linked methyl group .

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Structure : This analog replaces the second oxadiazole with a benzoxazolone-linked acetamide .
Key Differences :

  • Substituent at Position 2 : A polar acetamide group replaces the hydrophobic 1,2,4-oxadiazole.
    Implications :
  • Increased hydrogen-bonding capacity may improve target selectivity but reduce blood-brain barrier penetration.
  • The benzoxazolone moiety could introduce photolytic instability compared to the robust oxadiazole ring .

Triazolopyridine Derivatives with Thiadiazole Moieties

Example : Ethyl 2,4-dioxo-1,2,3,4,5,7-hexahydro-pyrimido[5,4-e]-[1,2,4]-triazolo[4,3-a]pyrimidine-9-carboxylate .
Key Differences :

  • Heterocyclic Core : Incorporation of thiadiazole instead of oxadiazole.
    Implications :
  • Reduced metabolic stability compared to oxadiazoles due to sulfur’s susceptibility to oxidation .

Pharmacological and Physicochemical Properties

Property Target Compound M177-0379 N-((8-oxadiazolyl)methyl)acetamide
Molecular Weight ~470 g/mol (estimated) 428.43 g/mol ~460 g/mol (estimated)
LogP ~3.5 (predicted, high lipophilicity) ~3.1 ~2.8 (due to polar acetamide)
Key Functional Groups Dual 1,2,4-oxadiazoles Benzyl + 1,2,4-oxadiazole Oxadiazole + benzoxazolone/acetamide
Potential Bioactivity Kinase inhibition (hypothesized) Screening compound (undisclosed target) Antimicrobial (speculative)

Q & A

Q. What analytical techniques are critical for confirming the structure of this compound during synthesis?

To confirm structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify proton environments and carbon frameworks. Compare spectral data with analogous heterocyclic systems .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring correct elemental composition .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N in oxadiazole rings) via characteristic absorption bands .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. How should a synthetic route be designed for this multi-heterocyclic compound?

A stepwise approach is essential:

Modular Assembly : Synthesize individual rings (e.g., oxadiazole, triazolo-pyridinone) separately. For example, form oxadiazole via cyclization of amidoximes with carboxylic acid derivatives under reflux in anhydrous toluene .

Coupling Reactions : Use alkylation or nucleophilic substitution to link the oxadiazole-methyl group to the triazolo-pyridinone core. Optimize conditions (e.g., K₂CO₃ in DMF, 60°C) to minimize side products .

Protection/Deprotection : Protect reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) during sensitive steps .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) for intermediates .

Advanced Research Questions

Q. How can molecular docking predict biological target interactions for this compound?

  • Target Selection : Prioritize enzymes with structural similarity to known heterocyclic targets (e.g., fungal 14-α-demethylase, PDB: 3LD6) .
  • Software Workflow : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) by optimizing 3D geometry (Avogadro) and assigning Gasteiger charges .
  • Validation : Compare docking scores (binding affinity in kcal/mol) with known inhibitors. Validate poses via molecular dynamics simulations (NAMD/GROMACS) to assess stability .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Parameter Adjustments : Re-evaluate docking force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water) .
  • Protein Flexibility : Account for side-chain mobility using induced-fit docking .
  • Experimental Reassessment : Verify bioassay conditions (e.g., MIC values in antifungal tests) with controlled pH, temperature, and solvent (DMSO <1% v/v) .

Q. What strategies evaluate substituent effects (e.g., methyl groups) on bioactivity?

  • Structure-Activity Relationship (SAR) : Syntize analogs with substituent variations (e.g., 3-methyl vs. 3-ethyl oxadiazole) .
  • In Vitro Assays : Test antifungal/antibacterial activity using broth microdilution (CLSI guidelines). Correlate logP (lipophilicity) with membrane permeability .
  • Statistical Analysis : Apply multivariate regression to link electronic (Hammett σ) or steric parameters (Taft Es) with IC₅₀ values .

Q. What experimental design principles are critical for bioactivity studies?

  • Randomized Block Design : Assign treatments (compound concentrations) randomly across replicates to minimize bias .
  • Controls : Include positive (e.g., fluconazole for antifungal assays) and vehicle (DMSO) controls .
  • Dose-Response Curves : Use 8–12 concentration points to calculate EC₅₀ values via nonlinear regression (GraphPad Prism) .

Q. How is X-ray crystallography with SHELX applied to confirm the compound’s structure?

  • Data Collection : Collect high-resolution (<1.0 Å) diffraction data at synchrotron facilities. Index reflections using XDS .
  • Structure Solution : Use SHELXD for phase determination via dual-space methods. Refine with SHELXL, adjusting occupancy and thermal parameters .
  • Validation : Check R-factors (R₁ < 0.05), residual electron density maps, and CIF files via PLATON .

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